

HPLC-UV method for "3-Chloroquinolin-4-amine" quantification

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Compound of Interest

Compound Name: 3-Chloroquinolin-4-amine

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An Application Note and Protocol for the Quantification of **3-Chloroquinolin-4-amine** by High-Performance Liquid Chromatography with UV Detection

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of **3-Chloroquinolin-4-amine**. The method utilizes reversed-phase chromatography, which is ideally suited for the analysis of aromatic amines. This application note details the rationale behind the method development, a step-by-step analytical protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Principle

3-Chloroquinolin-4-amine (CAS No: 61260-22-8, Molecular Formula: C₉H₇ClN₂, Molecular Weight: 178.62 g/mol) is a quinoline derivative that serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients.^{[1][2]} Accurate and reliable quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and for final product purity assessment.

This method is based on reversed-phase HPLC, a powerful separation technique. The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The amine

functional group of **3-Chloroquinolin-4-amine** is basic; therefore, its retention and peak shape are highly dependent on the mobile phase pH. By employing a buffered mobile phase at an acidic pH, the amine group is consistently protonated, which minimizes peak tailing and ensures reproducible retention.[3] Quantification is achieved by UV spectrophotometry, measuring the analyte's absorbance at a wavelength where it exhibits a strong response.

Method Development Rationale

The selection of chromatographic parameters is critical for developing a robust and reliable analytical method. The choices for this protocol were based on the physicochemical properties of **3-Chloroquinolin-4-amine** and established chromatographic principles.[4][5]

- **Column Chemistry:** A C18 (octadecylsilane) stationary phase was selected due to its strong hydrophobic interactions with the aromatic quinoline ring structure of the analyte, providing excellent retention and resolution from polar impurities.
- **Mobile Phase:** A combination of acetonitrile and a phosphate buffer was chosen. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff. The aqueous buffer is essential for controlling the pH.
- **Mobile Phase pH:** The amine group on the quinoline ring requires a controlled pH for consistent ionization. A phosphate buffer at pH 3.0 ensures that the amine is fully protonated (as a cation), leading to a single ionic species, which results in sharp, symmetrical chromatographic peaks and stable retention times.
- **Detection Wavelength (λ):** Quinoline derivatives possess strong chromophores. While a full UV scan is recommended to determine the absolute absorbance maximum, related structures exhibit strong absorbance between 230-250 nm and also near 340-360 nm.[6][7] A wavelength of 240 nm was chosen for this method as it provides high sensitivity for the analyte while minimizing interference from common solvents and impurities.
- **Isocratic Elution:** For a single analyte quantification, an isocratic mobile phase composition (constant organic-to-aqueous ratio) provides simplicity, robustness, and stable baselines, which is ideal for routine quality control analysis.[8]

Materials and Methods

Reagents and Chemicals

- **3-Chloroquinolin-4-amine** reference standard (>98% purity)
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
- Phosphoric Acid (H₃PO₄) (Analytical Grade)
- Deionized Water (18.2 MΩ·cm)

Instrumentation

- HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., Empower, Chromeleon).

Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	20 mM KH ₂ PO ₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	240 nm
Run Time	10 minutes

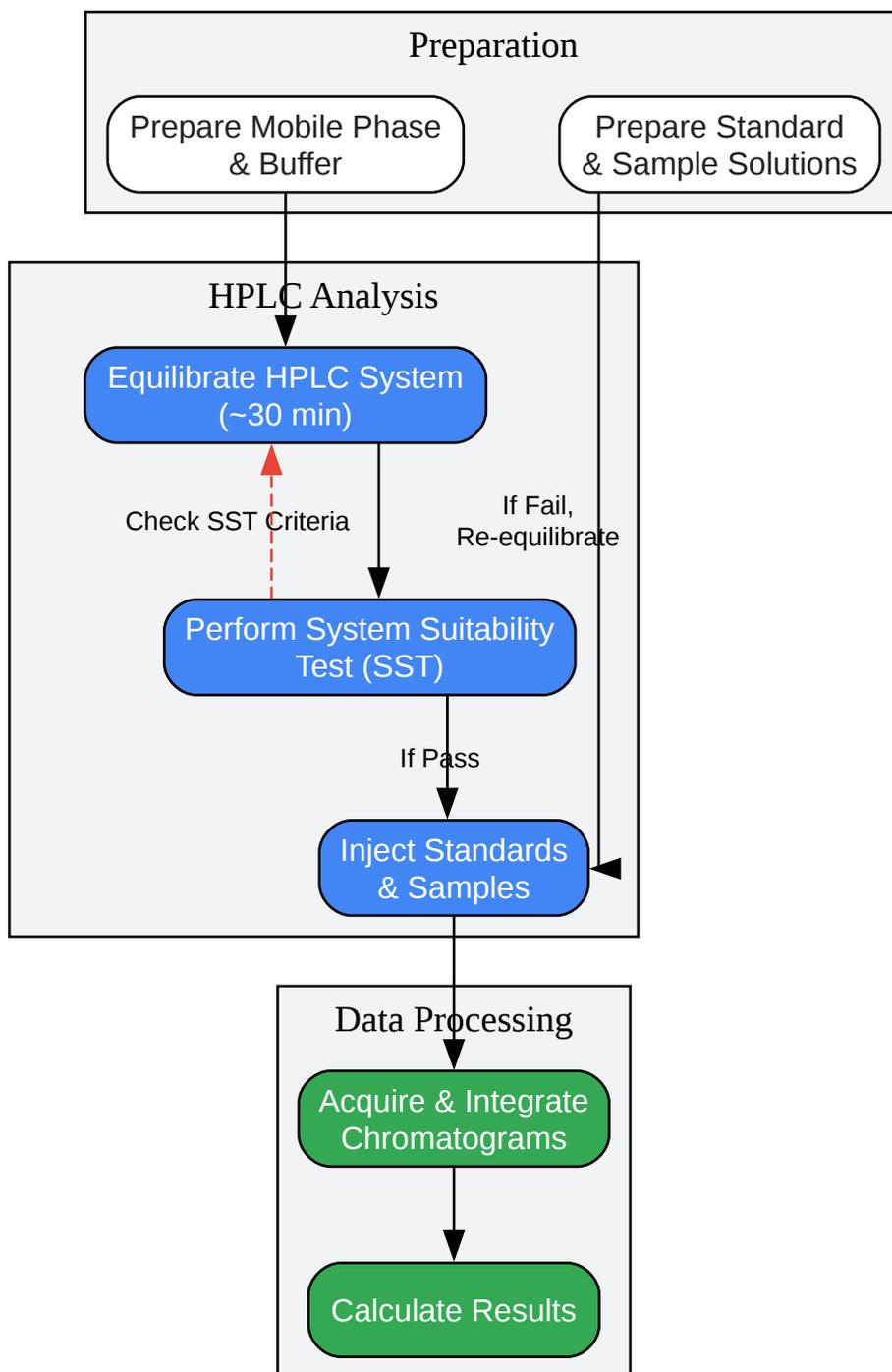
Preparation of Solutions

- 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 μm membrane

filter.

- Mobile Phase: Mix the 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 volume ratio. Degas the solution before use.
- Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to avoid peak distortion.
- Standard Stock Solution (1000 $\mu\text{g}/\text{mL}$): Accurately weigh approximately 25 mg of **3-Chloroquinolin-4-amine** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations suitable for the desired calibration range (e.g., 5, 10, 25, 50, 100, 150 $\mu\text{g}/\text{mL}$).

Step-by-Step Analytical Protocol



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Fig 1. Overall experimental workflow for HPLC analysis.

- System Setup: Set up the HPLC system according to the chromatographic conditions listed in Table 1.

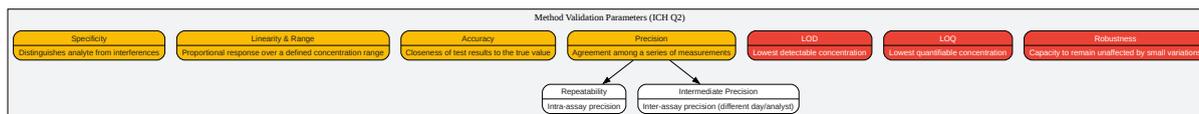
- System Equilibration: Purge the pump lines with the mobile phase. Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- System Suitability Test (SST):
 - Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
 - Make six replicate injections of a working standard solution (e.g., 50 µg/mL).
 - Verify that the SST acceptance criteria are met (see Table 2). Do not proceed with sample analysis if the system fails SST.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
% RSD of Peak Area	≤ 2.0%
% RSD of Retention Time	≤ 1.0%

- Calibration Curve: Inject each working standard solution in ascending order of concentration.
- Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards to monitor system performance over the run.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[\[9\]](#)[\[10\]](#)[\[11\]](#)



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Fig 2. Key parameters for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

- **Protocol:** A solution of the diluent (blank) and a sample solution spiked with known related substances were injected. The chromatograms were evaluated to ensure that no interfering peaks co-eluted with the main **3-Chloroquinolin-4-amine** peak.
- **Acceptance Criteria:** The analyte peak should be free from any co-eluting peaks. Peak purity analysis (if using a PDA detector) should pass.

Linearity and Range

- **Protocol:** A calibration curve was prepared by plotting the peak area versus the concentration of the working standard solutions (5, 10, 25, 50, 100, and 150 µg/mL).
- **Acceptance Criteria:** The correlation coefficient (r^2) should be ≥ 0.999 . The y-intercept should be minimal.

Concentration (µg/mL)	Peak Area (mAU*s)
5.0	65,150
10.0	130,500
25.0	324,900
50.0	652,100
100.0	1,301,500
150.0	1,955,200
Correlation Coefficient (r ²)	0.9999

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels.

- Protocol: Samples were spiked at 80%, 100%, and 120% of the target analytical concentration (e.g., 50 µg/mL). Three preparations were made for each level and analyzed.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level	Theoretical Conc. (µg/mL)	Measured Conc. (µg/mL)	% Recovery
80%	40.0	39.8	99.5%
100%	50.0	50.3	100.6%
120%	60.0	59.7	99.5%

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

- Repeatability (Intra-assay Precision):

- Protocol: Six separate sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.
- Acceptance Criteria: The Relative Standard Deviation (%RSD) should be $\leq 2.0\%$.
- Intermediate Precision (Inter-assay Precision):
 - Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different instrument.
 - Acceptance Criteria: The %RSD for the combined data from both days should be $\leq 2.0\%$.

Precision Study	Mean Concentration ($\mu\text{g/mL}$)	Std. Dev.	% RSD
Repeatability (Day 1)	50.15	0.35	0.70%
Intermediate (Day 2)	49.89	0.41	0.82%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

- Protocol: $\text{LOD} = 3.3 * (\sigma/S)$ and $\text{LOQ} = 10 * (\sigma/S)$, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
- Example Results:
 - LOD: 0.5 $\mu\text{g/mL}$
 - LOQ: 1.5 $\mu\text{g/mL}$

Robustness

The robustness of the method was evaluated by deliberately varying key chromatographic parameters.

- Protocol: Small changes were made to the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition ($\pm 2\%$ organic). The effect on system suitability parameters was observed.
- Acceptance Criteria: All system suitability parameters must remain within the established limits for all tested variations.

Data Analysis and Calculations

The concentration of **3-Chloroquinolin-4-amine** in a sample is calculated using the linear regression equation obtained from the calibration curve:

$$y = mx + c$$

Where:

- y = Peak area of the analyte in the sample
- m = Slope of the calibration curve
- x = Concentration of the analyte in the sample ($\mu\text{g/mL}$)
- c = Y-intercept of the calibration curve

The concentration (x) can be calculated as:

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Sample Peak Area} - \text{Y-intercept}) / \text{Slope}$$

Remember to account for any dilution factors used during sample preparation.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of **3-Chloroquinolin-4-amine**. The method has been validated according to ICH guidelines and is demonstrated to be robust, making it suitable for routine analysis in a quality control environment.

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